molecular formula C20H20N2OS B2458299 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956706-93-7

3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2458299
CAS No.: 956706-93-7
M. Wt: 336.45
InChI Key: IINZGIZCGJHLGM-UHFFFAOYSA-N
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Description

3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C20H20N2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-(butylsulfanyl)benzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to substitute the butylsulfanyl group under basic conditions.

Major Products Formed

    Oxidation: 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-[4-(Ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-[4-(Propylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity. The length of the butyl chain may affect the compound’s solubility and interaction with biological targets, distinguishing it from its methyl, ethyl, and propyl analogs.

Properties

IUPAC Name

3-(4-butylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-3-13-24-19-11-9-16(10-12-19)20-17(15-23)14-22(21-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINZGIZCGJHLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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